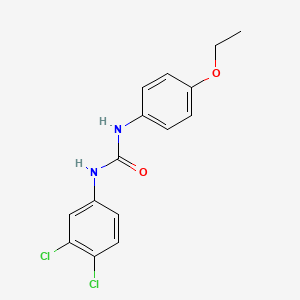
1-(4-fluorobenzyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 4F-ADB and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are man-made chemicals that mimic the effects of natural cannabinoids, such as THC, found in the marijuana plant. 4F-ADB has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to act on the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain, mood, and appetite. By interacting with these receptors, 4F-ADB may modulate the activity of the endocannabinoid system and produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound produces various biochemical and physiological effects. These effects include changes in heart rate, blood pressure, and body temperature. Additionally, 4F-ADB has been shown to produce analgesic, anxiolytic, and anticonvulsant effects. However, the exact nature and extent of these effects are still under investigation.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorobenzyl)-3-piperidinecarboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system and its effects on various physiological processes. Additionally, the synthetic nature of 4F-ADB allows for greater control over the purity and concentration of the compound.
One limitation of using this compound in lab experiments is its potential for abuse and dependence. This may limit its use in certain studies and require careful monitoring of its use. Additionally, the complex nature of the endocannabinoid system and its interactions with other physiological processes may make it difficult to isolate the effects of 4F-ADB.
未来方向
There are several future directions for research on 1-(4-fluorobenzyl)-3-piperidinecarboxamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of pain, anxiety, and depression. Another direction is to study its effects on the endocannabinoid system and its interactions with other physiological processes. Additionally, future research may focus on developing new drugs based on the structure and properties of 4F-ADB.
合成方法
The synthesis of 1-(4-fluorobenzyl)-3-piperidinecarboxamide has been achieved through various methods. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base. The resulting intermediate is then reacted with carboxylic acid to form 4F-ADB. Other methods involve the use of different reagents and solvents, such as DMF and DCM, to achieve the desired product.
科学研究应用
The potential applications of 1-(4-fluorobenzyl)-3-piperidinecarboxamide in scientific research are vast. This compound has been studied for its potential therapeutic properties, particularly in the treatment of pain, anxiety, and depression. It has also been studied for its potential use in the treatment of various diseases, such as cancer and epilepsy. Additionally, 4F-ADB has been used in the development of new drugs and as a tool for studying the endocannabinoid system.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWAZNKOJKMLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)




![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)